2,6-Diiodo-4-methylbenzoic acid
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Overview
Description
2,6-Diiodo-4-methylbenzoic acid is an organic compound with the molecular formula C8H6I2O2 It is a derivative of benzoic acid, characterized by the presence of two iodine atoms at the 2 and 6 positions and a methyl group at the 4 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diiodo-4-methylbenzoic acid typically involves the iodination of 4-methylbenzoic acid. A common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atoms at the desired positions on the benzene ring. The reaction is usually carried out under controlled conditions to ensure selective iodination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods can enhance the yield and purity of the product while minimizing the use of hazardous reagents and reducing waste.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diiodo-4-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium iodide in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce esters or alcohols, respectively.
Scientific Research Applications
2,6-Diiodo-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of iodine metabolism and its effects on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,6-Diiodo-4-methylbenzoic acid exerts its effects depends on its specific application. In biological systems, the iodine atoms can interact with various molecular targets, such as enzymes and receptors, affecting their activity and function. The carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
- 2,5-Diiodo-4-methylbenzoic acid
- 2,6-Dimethoxy-4-methylbenzoic acid
- 4-Iodo-3-methylbenzoic acid
Comparison: 2,6-Diiodo-4-methylbenzoic acid is unique due to the specific positioning of the iodine atoms and the methyl group on the benzene ring. This structural arrangement can influence its reactivity and interactions compared to similar compounds. For example, the presence of two iodine atoms can enhance its ability to participate in halogen bonding and other interactions, making it a valuable reagent in organic synthesis and other applications.
Properties
Molecular Formula |
C8H6I2O2 |
---|---|
Molecular Weight |
387.94 g/mol |
IUPAC Name |
2,6-diiodo-4-methylbenzoic acid |
InChI |
InChI=1S/C8H6I2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) |
InChI Key |
KVHAZRZKGVIBAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)C(=O)O)I |
Origin of Product |
United States |
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